molecular formula C24H32O4 B133115 5-Hydroxydrospirenone CAS No. 197721-70-3

5-Hydroxydrospirenone

Cat. No. B133115
M. Wt: 384.5 g/mol
InChI Key: RQANBDIXNMIXPA-DHHRPGCOSA-N
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Description

5-Hydroxydrospirenone is a compound that has been studied in various contexts, including its electronic structure and reactivity under different conditions. Although the provided papers do not directly discuss 5-Hydroxydrospirenone, they do provide insights into similar hydroxy compounds and their behaviors, which can be extrapolated to understand the properties of 5-Hydroxydrospirenone.

Synthesis Analysis

The synthesis of hydroxy compounds, as seen in the case of hydroxy and methoxy perylene quinones, involves the strategic placement of functional groups such as carbonyl, hydroxyl, and methoxy groups. These groups significantly influence the compound's spectroscopic properties and biological activity. The synthesis process aims to isolate essential features that contribute to the compound's function, such as antiviral activity .

Molecular Structure Analysis

The molecular structure of hydroxy compounds is crucial in determining their energy states and stability. For instance, in the case of hydroxy and methoxy perylene quinones, high-level ab initio quantum mechanical calculations reveal that the trans dihydroxy isomer is more stable than the cis dihydroxy isomer by 12.5 kcal/mol. Similarly, the lowest-energy trans methoxy ground state isomer and the lowest-energy cis methoxy ground state isomer are found to be degenerate . These findings suggest that the molecular structure of 5-Hydroxydrospirenone would also play a significant role in its stability and reactivity.

Chemical Reactions Analysis

Chemical reactions involving hydroxy compounds can be complex, as demonstrated by the transannular 1,5-hydride shift in 5-hydroxycyclooctanone. This reaction involves the exchange of hydrogen atoms under acidic and basic conditions, with an activation energy of 19.2 +/- 0.4 kcal mol(-1). Quantum chemical calculations suggest that hydride transfer occurs through a tight transition state, which is influenced by the presence of base . This analysis can be applied to understand the reactivity of 5-Hydroxydrospirenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy compounds are closely tied to their molecular structure and the environment in which they are studied. For example, 5-hydroxyindole's absorption and emission spectra vary from the gas phase to explicit solvation, highlighting the importance of hydrogen bonding and solvent interactions. The electronic structure of such compounds is affected by their environment, which can alter their spectroscopic and reactive properties . These insights can be used to infer the behavior of 5-Hydroxydrospirenone in different environments.

Scientific Research Applications

  • Voltammetric Detection in Brain : A study by Hashemi et al. (2009) focuses on the detection of 5-Hydroxytryptamine (5-HT) in the brain, which is crucial for understanding mood and emotional processes. The research utilized voltammetric detection with carbon fiber microelectrodes, highlighting the importance of detecting such compounds in neuroscience research (Hashemi et al., 2009).

  • Dialysis Performance in Microdialysis Experiments : Tao and Hjorth (1992) studied the dialysis performance of different membranes in extracting 5-Hydroxytryptamine, underscoring the importance of selecting appropriate materials for accurate measurement and extraction in neurological studies (Tao & Hjorth, 1992).

  • PharmacoMRI to Investigate 5-HT Mechanism in Depression : Mckie et al. (2005) utilized pharmacoMRI to study the direct infusion of selective 5-HT reuptake inhibitor, citalopram, in healthy volunteers. This technique opens new ways to investigate 5-HT mechanisms in depression and its treatment, demonstrating the application of advanced imaging in serotonin-related research (Mckie et al., 2005).

  • 5-Oxo-ETE Biochemistry and Biology : Powell and Rokach (2005) explored 5-Oxo-ETE, a metabolite of arachidonic acid formed by oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). This research highlights the chemoattractant properties of 5-Oxo-ETE and its potential as a therapeutic agent in allergic diseases like asthma (Powell & Rokach, 2005).

  • Single Stage and Countercurrent Extraction of 5-Hydroxymethylfurfural : Sindermann et al. (2016) focused on the extraction of 5-Hydroxymethylfurfural (HMF) from aqueous solution, an important compound in bio-based polymers and biofuels. This study emphasizes the importance of efficient extraction techniques in the isolation of valuable compounds (Sindermann et al., 2016).

properties

IUPAC Name

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANBDIXNMIXPA-DHHRPGCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173470
Record name 5-Hydroxydrospirenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxydrospirenone

CAS RN

197721-70-3
Record name (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione
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Record name 5-Hydroxydrospirenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydrospirenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone
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Record name 5-HYDROXYDROSPIRENONE
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